REACTION_CXSMILES
|
[C:1]([O:4][C:5]1[CH:6]=[C:7]2[C:12](=[CH:13][C:14]=1[O:15][C:16](=[O:18])[CH3:17])[N:11]=[CH:10][NH:9][C:8]2=O)(=[O:3])[CH3:2].C(Cl)(=O)C([Cl:23])=O>C(Cl)(Cl)Cl>[C:1]([O:4][C:5]1[CH:6]=[C:7]2[C:12](=[CH:13][C:14]=1[O:15][C:16](=[O:18])[CH3:17])[N:11]=[CH:10][N:9]=[C:8]2[Cl:23])(=[O:3])[CH3:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC=1C=C2C(NC=NC2=CC1OC(C)=O)=O
|
Name
|
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC=1C=C2C(NC=NC2=CC1OC(C)=O)=O
|
Name
|
|
Quantity
|
2.2 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
then was gradually heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 5 h during which time the starting material
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
was consumed
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 10° C.
|
Type
|
CUSTOM
|
Details
|
the solution was quenched with aq sodium bicarbonate
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
then dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
directly taken to the next step without concentration
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)OC=1C=C2C(=NC=NC2=CC1OC(C)=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |